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Compound of Interest

Compound Name: Y08284

Cat. No.: B15144242

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the CBP/p300 bromodomain inhibitor, Y08284, and its alternatives.
The focus is on the independent verification of its IC50 values, supported by available

experimental data and detailed methodologies.

Comparative Analysis of IC50 Values

The following table summarizes the reported IC50 values for Y08284 and other notable
CBP/p300 bromodomain inhibitors. It is important to note that a direct comparison of these
values should be approached with caution, as the specific experimental conditions can

significantly influence the results.
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Reported IC50

Compound Target Assay Type (M) Reference
n
CBP
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Bromodomain
C4-2B cells Cell Proliferation 6430 [2]
CBP
GNE-207 ) Not Specified 1
Bromodomain
CBP Acetyl-lysine
I-CBP112 ) ] 170 [3][4]
Bromodomain displacement
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CBP N
PF-CBP1 ) Not Specified 125
Bromodomain
CBP
CPI-637 , TR-FRET 30 [5]
Bromodomain
CREBBP N
SGC-CBP30 ) Not Specified 21 [5]
Bromodomain
CBP
GNE-781 ) TR-FRET 0.94 [5]
Bromodomain
CBP
DC_CP20 _ TR-FRET 744.3 [5]
Bromodomain
p300 y
Y16524 (16t) ) Not Specified 10
Bromodomain
p300 "
Y16526 (16u) ) Not Specified 30
Bromodomain

Experimental Protocols

Accurate and reproducible IC50 values are contingent on detailed and consistent experimental
protocols. Below are generalized methodologies for the common assays used to evaluate
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CBP/p300 bromodomain inhibitors. The specific parameters for each compound from their
primary literature should be consulted for independent verification.

Biochemical Assays for IC50 Determination

1. Homogeneous Time-Resolved Fluorescence (HTRF®)

This assay is a common method for studying protein-protein interactions and is used to
determine the binding affinity of inhibitors.

e Principle: HTRF technology is based on the fluorescence resonance energy transfer (FRET)
between a donor (Europium cryptate) and an acceptor (XL665 or d2) fluorophore. When the
donor and acceptor are in close proximity (i.e., when the bromodomain binds to its
acetylated histone peptide ligand), excitation of the donor leads to energy transfer and
emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the
acceptor signal.

¢ Generalized Protocol:

o

A biotinylated histone peptide (e.g., H3K27ac) is bound to streptavidin-XL665 (acceptor).

o A GST-tagged CBP bromodomain protein is bound to an anti-GST antibody labeled with
Europium cryptate (donor).

o The inhibitor (e.g., Y08284) at various concentrations is incubated with the CBP
bromodomain-donor complex.

o The histone peptide-acceptor complex is then added.

o After an incubation period, the fluorescence is read at two wavelengths (e.g., 620 nm for
the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

o The ratio of the acceptor to donor fluorescence is calculated and plotted against the
inhibitor concentration to determine the 1C50 value.

2. AlphaScreen® Assay
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AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based
technology used to study biomolecular interactions.

e Principle: The assay utilizes donor and acceptor beads that are brought into proximity by a
biological interaction. Upon excitation with a laser, the donor bead releases singlet oxygen,
which travels to a nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors of
the interaction prevent this proximity and reduce the signal.

e Generalized Protocol:

[¢]

A biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads.

[e]

A His-tagged CBP bromodomain protein is bound to nickel chelate acceptor beads.

o

The inhibitor is incubated with the assay components.

[¢]

The plate is incubated in the dark to allow the interaction to reach equilibrium.

o

The signal is read on an AlphaScreen-compatible plate reader.

[e]

The signal intensity is plotted against the inhibitor concentration to calculate the 1C50.

Cell-Based Assays for IC50 Determination

1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell
lines.

e Principle:

o MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism
convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple
formazan product, which is measured by absorbance.

o CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present,
which is an indicator of metabolically active cells.
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¢ Generalized Protocol:

o Cancer cells (e.g., prostate cancer cell lines like C4-2B, LNCaP, 22Rv1) are seeded in 96-
well plates and allowed to adhere overnight.

o The cells are treated with a range of concentrations of the inhibitor (e.g., Y08284).

o After a specific incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-
Glo®) is added.

o The absorbance or luminescence is measured using a plate reader.

o The percentage of cell viability relative to a vehicle-treated control is calculated and plotted
against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway of CBP/p300 Bromodomain
Inhibition

CBP and p300 are crucial transcriptional co-activators. Their bromodomains recognize and
bind to acetylated lysine residues on histones and other proteins. This interaction is a key step
in the recruitment of the transcriptional machinery to specific gene promoters, leading to gene

expression. In many cancers, including prostate cancer, the expression of oncogenes like c-
Myc and androgen receptor (AR) target genes is dependent on CBP/p300 activity.

Inhibitors of the CBP/p300 bromodomain, such as Y08284, act by competitively binding to the
acetyl-lysine binding pocket of the bromodomain. This prevents the recruitment of CBP/p300 to
chromatin, thereby downregulating the transcription of key oncogenes and ultimately inhibiting
cancer cell proliferation and survival.
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Mechanism of CBP/p300 Bromodomain Inhibition

Cell Nucleus

Y08284

(Inhibitor)

1
1
:Binds & Inhibits

CBP/p300

Acetylated Histone Tall

Transcription Machinery

Recruits

\/

ctivates

Oncogene Transcription
(e.g., c-Myc, AR targets)

Leads to (when inhibited)

Inhibition of

Cell Proliferation

Click to download full resolution via product page

Caption: Mechanism of CBP/p300 Bromodomain Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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